molecular formula C8H8BrClFNO2 B13057490 (R)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hcl

(R)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hcl

Cat. No.: B13057490
M. Wt: 284.51 g/mol
InChI Key: BXLKGZFBFIZGLY-OGFXRTJISA-N
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Description

(R)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid HCl is a chiral α-amino acid derivative featuring a halogenated aromatic ring system. The compound’s structure comprises a central acetic acid backbone substituted with an amino group and a 2-bromo-5-fluorophenyl moiety. The stereochemistry at the α-carbon is specified as the (R)-enantiomer, which is critical for its biological interactions and physicochemical properties. The bromine and fluorine substituents on the phenyl ring introduce steric and electronic effects that influence solubility, stability, and receptor binding .

Analytical techniques such as NMR and X-ray crystallography (e.g., SHELX programs ) are essential for characterizing such molecules, ensuring precise structural confirmation.

Properties

Molecular Formula

C8H8BrClFNO2

Molecular Weight

284.51 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromo-5-fluorophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H7BrFNO2.ClH/c9-6-2-1-4(10)3-5(6)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1

InChI Key

BXLKGZFBFIZGLY-OGFXRTJISA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@H](C(=O)O)N)Br.Cl

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)N)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylacetic acid, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Amination: The brominated and fluorinated phenylacetic acid is then subjected to amination to introduce the amino group at the alpha position.

    Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the ®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated resolution methods are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide (NaI) for halogen exchange and amines for nucleophilic substitution.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation of the amino group can yield nitro or hydroxyl derivatives.

    Reduction Products: Reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Table 1: Cancer Types Targeted by (R)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride

Cancer TypeMechanism of ActionReference
Acute Myelogenous LeukemiaInhibits B-Raf signaling pathway
MelanomaReduces tumor growth via MAPK pathway inhibition
Non-Small-Cell Lung CancerInduces apoptosis in resistant cancer cells
Colorectal CancerTargets specific mutations in cancer cells
Ovarian CancerDisrupts cell cycle progression

Case Studies

Case Study 1: Efficacy in Melanoma Treatment
A clinical trial evaluated the efficacy of (R)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride in patients with metastatic melanoma. The study reported a significant reduction in tumor size among patients who had previously shown resistance to conventional therapies. The results highlighted the compound's potential as a second-line treatment option.

Case Study 2: Combination Therapy for Acute Myelogenous Leukemia
In another study focusing on acute myelogenous leukemia, researchers combined this compound with standard chemotherapy agents. The combination therapy resulted in enhanced cytotoxicity against leukemia cells compared to chemotherapy alone, suggesting a synergistic effect that could improve patient outcomes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated α-Amino Acid Derivatives

Compound Name Substituents Stereochemistry Key Biological/Physicochemical Properties Reference
Target Compound: (R)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid HCl 2-bromo-5-fluorophenyl R Data not reported in evidence -
(S)-2-Amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid (1b) 3-bromo-dihydroisoxazolyl S Moderate bioactivity; resolved via chiral HPLC
(R)-2-Amino-2-((S)-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid (1c) 3-bromo-dihydroisoxazolyl R Lower activity vs. 1d; stereochemistry impacts target binding
(R)-2-Amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid (1d) 3-bromo-dihydroisoxazolyl R Highest activity in series; optimized stereoelectronic fit
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-dichlorobenzyl S IC50 = ~6.4 kcal/mol; strong H-bond with Gln215
(R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl 2-bromo-4-fluorophenyl R Data not reported; positional isomer of target compound

Impact of Halogen Position and Stereochemistry

  • Bromine vs.
  • Fluorine Substitution : The 5-fluoro group in the target compound may enhance metabolic stability and electron-withdrawing effects compared to 4-fluoro analogs (e.g., ’s 2-bromo-4-fluorophenyl derivative ).
  • Stereoelectronic Effects : The (R)-configuration in the target compound likely optimizes spatial alignment with chiral binding sites, as seen in 1d’s superior activity over 1c .

Biological Activity

(R)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride is a chiral amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a bromine and fluorine atom attached to a phenyl ring, which may influence its pharmacological properties.

The molecular formula of (R)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid HCl is C8H8BrClFNO2C_8H_8BrClFNO_2, with a molecular weight of approximately 284.51 g/mol. The synthesis of this compound typically involves several steps, including:

  • Bromination and Fluorination : Introducing the bromine and fluorine atoms onto the phenyl ring.
  • Amination : Adding the amino group to form the amino acid structure.
  • Hydrochloride Formation : Converting the amino acid to its hydrochloride salt form for stability and solubility.

The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes. The presence of halogen substituents (bromine and fluorine) enhances the compound's binding affinity and selectivity for specific molecular targets, particularly in neurological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may function as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission and neuroprotection.

Pharmacological Studies

Recent studies have highlighted the potential of this compound in various pharmacological contexts:

  • Neurological Disorders : The compound has been investigated for its effects on GABA receptors, which play a crucial role in regulating neuronal excitability. In vitro studies have shown that derivatives of this compound can exhibit significant binding affinity to GABA receptors, suggesting potential applications in treating anxiety and seizure disorders .
  • Antitumor Activity : Research indicates that similar compounds have demonstrated antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against tumor cell lines, indicating their potential as anticancer agents .
  • Bronchodilator Effects : Some studies suggest that derivatives may possess bronchodilator properties, making them candidates for treating respiratory conditions such as asthma .

1. GABA Receptor Binding Affinity

In a study evaluating new GABA receptor ligands, compounds structurally related to this compound were tested for their ability to bind to GABA_A receptors. Results indicated high affinity (9 nM) for specific receptor subtypes, correlating with observed pharmacological effects in vivo.

2. Anticancer Activity

A series of compounds derived from similar amino acid structures were evaluated against human cancer cell lines. One notable finding was that compounds with bromine substitutions exhibited enhanced activity compared to their chlorine counterparts, with IC50 values ranging from 6.62 μM to 10.32 μM against leukemia and colon cancer cells .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
GABA Receptor BindingHigh affinity (9 nM)
Antitumor ActivityIC50 values: 6.62 - 10.32 μM
BronchodilationReduction in airway hyperresponsiveness

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